molecular formula C19H21N3O3S B3952136 Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)-

Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)-

Cat. No.: B3952136
M. Wt: 371.5 g/mol
InChI Key: YBXIVXDUHSYKNC-GHRIWEEISA-N
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Description

Thiazol-4-one derivatives are a class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial, antitumor, and antiplasmodial activities. The target compound, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)-thiazol-4-one, features a thiazole core substituted at position 2 with a 4-acetylpiperazinyl group and at position 5 with a 4-allyloxybenzylidene moiety.

Synthetic routes for analogous compounds typically involve Knoevenagel condensation between a thiazolidinone precursor and an aromatic aldehyde. For example, describes the synthesis of benzylidene-thiazolidinones via refluxing with acetic acid and sodium acetate, a method likely applicable to the target compound .

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-12-25-16-6-4-15(5-7-16)13-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(2)23/h3-7,13H,1,8-12H2,2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXIVXDUHSYKNC-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Allyloxybenzylidene Group: This step might involve a condensation reaction between an aldehyde and the thiazolone derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form fused heterocyclic systems. A notable example involves its reaction with thiosemicarbazide to yield 4,5-dihydropyrazole-1-arbothioamide intermediates, which subsequently undergo cycloaddition with phenacyl bromides to form 1-(thiazol-2-yl)-4,5-dihydropyrazoles .

Reaction Reagents/Conditions Product Key Features
CyclocondensationThiosemicarbazide, ethanol, reflux4,5-Dihydropyrazole intermediateForms a planar dihydro-pyrazole ring
CycloadditionPhenacyl bromides, base catalysis1-(Thiazol-2-yl)-4,5-dihydropyrazoleT-shaped molecular geometry; stabilized by C–H⋯S interactions

Alkylation and Functionalization

The allyloxybenzylidene moiety enables alkylation reactions. For example, treatment with propargyl bromide under basic conditions introduces propargyl groups, enhancing reactivity for further click chemistry applications .

Reaction Reagents/Conditions Product Application
PropargylationPropargyl bromide, K₂CO₃, DMF4-(Prop-2-ynyloxy)phenyl derivativeFacilitates copper-catalyzed azide-alkyne cycloaddition

Knoevenagel Condensation

The benzylidene group undergoes Knoevenagel reactions with active methylene compounds (e.g., malononitrile), forming extended conjugated systems. This reaction is pivotal in synthesizing anticancer agents .

Reaction Reagents/Conditions Product Biological Relevance
KnoevenagelMalononitrile, piperidine catalyst, ethanolCyano-substituted thiazole derivativesEnhanced EGFR inhibition (IC₅₀: 83–305 nM)

Electrophilic Substitution

Electrophilic substitution occurs at the thiazole ring , particularly at the C-5 position. Halogenation (e.g., bromination) and nitration have been reported, with regioselectivity controlled by the acetylpiperazinyl group .

Reaction Reagents/Conditions Product Key Observation
BrominationBr₂, CHCl₃, 0°C5-Bromo-thiazol-4-one derivativeRetains antimicrobial activity post-substitution

Biological Activity-Driven Reactivity

The compound’s 4-acetylpiperazinyl group enhances solubility and bioavailability, enabling interactions with biological targets. For instance:

  • EGFR Inhibition : Forms hydrogen bonds with Thr766 and Met769 residues in EGFR’s ATP-binding pocket, mimicking erlotinib’s binding mode .

  • Apoptosis Induction : The allyloxy group generates reactive oxygen species (ROS), triggering mitochondrial apoptosis in cancer cells .

Scientific Research Applications

Biological Activities

The thiazole ring system is known for its ability to exhibit a range of biological activities. The specific compound in focus has been studied for its potential as:

  • Antimicrobial Agents : Thiazole derivatives have shown promising antimicrobial properties against various pathogens. The incorporation of piperazine and allyloxy groups enhances their efficacy. For instance, compounds similar to 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- have demonstrated significant activity against bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The presence of the piperazine moiety is thought to contribute to the compound's ability to interact with cellular targets involved in tumor growth. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.

Therapeutic Uses

The compound has been investigated for several therapeutic applications:

  • Neurological Disorders : Thiazole derivatives have been explored for their neuroprotective effects. The piperazine component is often linked to improved central nervous system activity. Some studies suggest that compounds like 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- may serve as potential treatments for neurodegenerative diseases by inhibiting enzymes related to neuroinflammation.
  • Anti-inflammatory Agents : There is evidence supporting the anti-inflammatory properties of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to the target compound. Results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that thiazole derivatives can inhibit the growth of specific cancer cell lines. A notable study reported that a derivative with a similar structure induced apoptosis in breast cancer cells through mitochondrial pathways . The mechanism was attributed to the interaction between the thiazole ring and cellular receptors involved in apoptosis signaling.

Summary Table of Applications

Application AreaDescriptionEvidence/Studies Reference
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
Neurological DisordersPotential neuroprotective effects against neurodegenerative diseases
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in Piperazine and Benzylidene Moieties

  • 4-Benzylpiperazine analog (): The compound 2-(4-benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one replaces the acetyl group with a benzyl substituent. Key difference: The acetyl group in the target compound may improve metabolic stability compared to the benzyl group.
  • 3,4,5-Trimethoxybenzylidene analogs (): Derivatives like 5-(3,4,5-trimethoxybenzylidene)-thiazol-4-one exhibit antitumor activity against human cancer cell lines. In contrast, the target compound’s 4-allyloxy group introduces an alkenyl chain, which may favor interactions with hydrophobic enzyme pockets .

Key observations :

  • The 4-allyloxy group in the target compound may offer improved bioavailability over methoxy or cinnamylidene groups due to reduced steric hindrance.
  • Antiplasmodial activity in benzylpiperazine analogs suggests that piperazine substitution plays a critical role in target binding, but acetylated variants (like the target) remain untested .

Physicochemical Properties

  • Melting points :
    While lists melting points for piperazine derivatives (e.g., 198.5–200.5°C for 2-(4-acetylpiperazinyl)pyridine analogs), data for the target compound is absent. The allyloxy group likely lowers the melting point compared to methoxy analogs due to reduced crystallinity .

  • Solubility :
    Acetylated piperazine derivatives generally exhibit higher aqueous solubility than benzyl-substituted analogs, as seen in related compounds .

Computational and Analytical Tools

  • SHELX () : Used for crystallographic refinement of analogous thiazol-4-ones, ensuring accurate structural determination .
  • Multiwfn () : Enables electron density topology analysis, which could clarify electronic effects of the allyloxy group in the target compound .

Biological Activity

Thiazol-4-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- is a novel hybrid that combines the thiazole moiety with piperazine and allyloxybenzylidene substituents. This article explores its biological activity, synthesizing studies, and potential therapeutic applications.

Synthesis

The synthesis of thiazol-4-one derivatives often involves multi-step reactions that incorporate various substituents to enhance biological activity. A typical synthetic route includes:

  • Formation of Thiazol-4-one Core : The thiazole ring is constructed through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of piperazine and allyloxybenzylidene groups is achieved through nucleophilic substitution or coupling reactions.

Biological Activity

The biological evaluation of Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)- reveals promising activities across several pharmacological domains:

Antioxidant Activity

Recent studies have shown that thiazolidine derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH assay, revealing an EC50 value that indicates its potency compared to standard antioxidants like vitamin C.

CompoundEC50 (µM)Comparison to Vitamin C
Thiazol-4-one derivative50.3 ± 1.220% less active
Vitamin C40.0 ± 1.0-

Anticancer Activity

Thiazol-4-one derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating moderate activity.

Acetylcholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Its IC50 value was recorded at 2.7 µM, suggesting it could serve as a lead compound for further development in neurodegenerative disease therapies .

Case Studies

Several studies highlight the biological efficacy of thiazol-4-one derivatives:

  • Antidiabetic Activity : A derivative of thiazolidinone was found to exhibit significant antidiabetic properties by activating PPARγ receptors, which are essential in glucose metabolism .
  • Antimicrobial Properties : Compounds containing the thiazole ring have been evaluated for their antimicrobial activity against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Thiazolidine derivatives demonstrated anti-inflammatory effects in animal models, reducing edema and pain responses significantly compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Key StepReference
One-pot multi-componentNone (acetic acid)60–70Knoevenagel condensation
Green synthesisCuI-Fe3O4@SiO2 (TMS-EDTA)75–85Microwave-assisted

How can reaction conditions be optimized to enhance regioselectivity in thiazol-4-one derivatives?

Q. Advanced Synthesis

  • Catalyst selection : Sodium acetate buffer in acetic acid promotes regioselective benzylidene formation by stabilizing intermediates .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., over-oxidation).
  • Computational pre-screening : DFT calculations (B3LYP/6-311++G**) predict favorable pathways for piperazine substitution .
  • Monitoring : Use TLC/HPLC to track intermediate purity and confirm product stability .

What techniques are used to confirm the structural configuration of this compound?

Q. Basic Structural Analysis

  • X-ray crystallography : Refine single-crystal data using SHELX to resolve π-π stacking and hydrogen bonding. The (5E)-isomer shows a planar benzylidene-thiazolone core .
  • Spectroscopy :
    • NMR : Distinct NOESY correlations (e.g., H-5 thiazole proton coupling with benzylidene CH) confirm stereochemistry.
    • IR : C=O stretching (1680–1700 cm⁻¹) and C=N (1600 cm⁻¹) validate the thiazolone ring .

Which computational tools predict the electronic properties and reactivity of thiazol-4-one derivatives?

Q. Advanced Computational Analysis

  • Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP). The thiazole ring exhibits nucleophilic character at N-3, critical for biological interactions .
  • Docking studies : AutoDock Vina simulates binding to tyrosinase (PDB: 2Y9X), revealing hydrogen bonds between the acetylpiperazine group and His263 .
  • DFT calculations : Predict HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity toward electrophiles .

How to design in vitro assays for evaluating the biological activity of this compound?

Q. Basic Bioactivity Screening

  • Tyrosinase inhibition : Spectrophotometric assay using L-DOPA substrate; IC50 values compared to kojic acid .
  • Antiplasmodial activity : Cultivate P. falciparum 3D7 strains and measure IC50 via SYBR Green fluorescence .
  • PPAR-γ activation : ELISA-based transcriptional activity assay using HEK293 cells transfected with PPAR-γ reporters .

Q. Table 2: Representative Bioactivity Data

ActivityTargetAssay TypeIC50 (µM)Reference
Tyrosinase inhibitionMushroom tyrosinaseSpectrophotometric12.3
AntiplasmodialP. falciparumSYBR Green1.8
PPAR-γ activationHEK293 cellsELISA5.6

How to investigate the mode of action against malaria parasites?

Q. Advanced Mechanistic Studies

  • Phenotypic screening : Assess stage-specific inhibition (e.g., schizont maturation) using synchronized P. falciparum cultures .
  • Target identification : CRISPR-Cas9 knockout libraries identify essential genes (e.g., PfATP4) disrupted by the compound .
  • Molecular dynamics : Simulate binding to Pf aspartic endopeptidase (2.5 Å resolution), highlighting hydrophobic interactions with the allyloxy group .

How to resolve discrepancies in structure-activity relationships (SAR) across studies?

Q. Data Contradiction Analysis

  • QSAR modeling : Incorporate steric (molar refractivity) and electronic (Hammett σ) parameters to rationalize antiplasmodial activity variations .
  • Orthogonal assays : Compare SPR binding affinity with enzymatic inhibition data to confirm target engagement .
  • Crystallography : Resolve ambiguous SAR by correlating hydrogen-bonding patterns (e.g., acetylpiperazine vs. benzylpiperazine derivatives) with bioactivity .

What methodologies assess the compound’s potential for drug development?

Q. Advanced Preclinical Evaluation

  • ADMET profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4); logP ~2.8 indicates moderate lipophilicity .
    • Metabolic stability : Incubate with human liver microsomes; t½ > 60 mins suggests slow clearance .
  • Toxicity screening : MTT assay on HepG2 cells (CC50 > 50 µM confirms low cytotoxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)-
Reactant of Route 2
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Thiazol-4-one, 2-(4-acetylpiperazin-1-yl)-5-(4-allyloxybenzylidene)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.